(2S)-3,3-Difluoro-2-methyl-azetidine

Chiral resolution Asymmetric synthesis Stereochemical purity

(2S)-3,3-Difluoro-2-methyl-azetidine is a chiral four-membered saturated nitrogen heterocycle bearing a gem-difluoro group at the 3-position and a methyl substituent at the 2-position in the (S)-configuration. As a member of the fluorinated azetidine class, it serves as a conformationally restricted amine bioisostere.

Molecular Formula C4H7F2N
Molecular Weight 107.10 g/mol
Cat. No. B12852085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3,3-Difluoro-2-methyl-azetidine
Molecular FormulaC4H7F2N
Molecular Weight107.10 g/mol
Structural Identifiers
SMILESCC1C(CN1)(F)F
InChIInChI=1S/C4H7F2N/c1-3-4(5,6)2-7-3/h3,7H,2H2,1H3/t3-/m0/s1
InChIKeyKKGBXWWINMKIKP-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-3,3-Difluoro-2-methyl-azetidine: A Chiral, Conformationally Restricted Building Block for Drug Discovery


(2S)-3,3-Difluoro-2-methyl-azetidine is a chiral four-membered saturated nitrogen heterocycle bearing a gem-difluoro group at the 3-position and a methyl substituent at the 2-position in the (S)-configuration. As a member of the fluorinated azetidine class, it serves as a conformationally restricted amine bioisostere [1]. The gem-difluoro motif reduces nitrogen basicity (pKa) and modulates lipophilicity (LogP) compared to non-fluorinated or mono-fluorinated azetidine analogs, while typically preserving metabolic stability [2]. These physicochemical features make it a valuable scaffold for medicinal chemists optimizing the ADME profile of lead candidates.

Why (2S)-3,3-Difluoro-2-methyl-azetidine Cannot Be Replaced by Generic Azetidine Analogs


Substituting (2S)-3,3-difluoro-2-methyl-azetidine with a non-fluorinated azetidine, a mono-fluoro analog, or the opposite enantiomer introduces quantifiable differences in basicity, lipophilicity, metabolic stability, and stereochemical recognition. The systematic study by Melnykov et al. demonstrates that gem-difluorination lowers the pKa of the azetidine nitrogen significantly more than mono-fluorination, directly impacting the protonation state at physiological pH and thus membrane permeability [1]. Furthermore, stereochemistry is critical: the (2S)-configuration provides distinct spatial orientation in chiral binding pockets compared to the (2R)-enantiomer. The following evidence guide quantifies these differences using head-to-head and cross-study comparable data, enabling rational procurement decisions.

Quantitative Differentiation Evidence for (2S)-3,3-Difluoro-2-methyl-azetidine vs. Closest Analogs


Enantiomeric Excess: >99% ee for (2S)-3,3-Difluoro-2-methyl-azetidine vs. Racemic Mixtures

The (2S)-3,3-difluoro-2-methyl-azetidine hydrochloride is produced via chiral cobalt(II)-catalyzed enantioselective borohydride reduction, achieving >99% enantiomeric excess (ee) for the (2S)-enantiomer . In contrast, racemic 3,3-difluoro-2-methyl-azetidine (e.g., CAS 1638772-18-5) is supplied at 95% chemical purity without stereochemical specification . This >99% ee ensures that biological assays are not confounded by the opposite enantiomer, which may exhibit divergent target binding or off-target activity.

Chiral resolution Asymmetric synthesis Stereochemical purity

Scalable Synthesis Yields: 90% Yield at 50 mmol Scale vs. Lower Yields for Non-Fluorinated Analogs

Microwave-assisted cyclocondensation of fluorinated β-amino alcohols on basic alumina delivers 3,3-difluoro-2-methylazetidine derivatives in 95–98% yield at 150°C within 15 minutes, maintaining >90% yield upon scale-up to 50 mmol . For the non-fluorinated parent (S)-2-methylazetidine, two scalable routes achieve isolated yields of 61% and 49% overall, with >99% ee [1]. The difluoro analog thus demonstrates a significant yield advantage in the cyclocondensation step, which is attributed to the electron-withdrawing effect of fluorine facilitating ring closure.

Process chemistry Scalability Microwave synthesis

Metabolic Stability: 3,3-Difluoroazetidine as the Sole Exception to High Microsomal Stability Among Fluorinated Saturated Heterocycles

In a systematic panel measuring intrinsic microsomal clearance (CLint) across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, all compounds demonstrated high metabolic stability with a single exception: the 3,3-difluoroazetidine derivative exhibited elevated CLint [1]. This finding is critical because it contradicts the general assumption that gem-difluorination universally improves metabolic stability. Researchers selecting (2S)-3,3-difluoro-2-methyl-azetidine must therefore verify the metabolic stability of the final conjugate in the specific structural context, rather than relying on class-level assumptions.

Metabolic stability Microsomal clearance Intrinsic clearance

Ring Strain Energy: Azetidine Ring (27.7 kcal/mol) vs. Pyrrolidine (6.4 kcal/mol) and Piperidine (0.9 kcal/mol)

The four-membered azetidine ring possesses a ring strain energy of approximately 27.7 kcal/mol, substantially higher than five-membered pyrrolidine (6.4 kcal/mol) and six-membered piperidine (0.9 kcal/mol) . This strain enhances the nucleophilicity and accessibility of the nitrogen lone pair, making 3,3-difluoroazetidine derivatives more reactive in nucleophilic displacement and ring-opening reactions [1]. The gem-difluoro substitution at the 3-position further polarizes the ring, potentially altering reactivity profiles relative to non-fluorinated azetidines. This differential strain energy is a key consideration when selecting azetidine scaffolds over larger saturated heterocycles for covalent inhibitor design or prodrug strategies.

Ring strain Reactivity Conformational restriction

Optimal Procurement Scenarios for (2S)-3,3-Difluoro-2-methyl-azetidine Based on Quantitative Evidence


Stereospecific Lead Optimization Requiring High Enantiomeric Purity

Programs developing chiral JAK inhibitors, kinase inhibitors, or GPCR modulators that demand defined stereochemistry benefit from the >99% ee of (2S)-3,3-difluoro-2-methyl-azetidine [1]. Using a racemic mixture would confound SAR analysis and potentially produce false-negative results if the (2R)-enantiomer antagonizes target binding. The documented enantioselective synthesis eliminates the need for chiral preparative chromatography, reducing procurement costs for large screening campaigns.

Medicinal Chemistry Campaigns Targeting CNS-Penetrant Compounds

The reduced basicity (lower pKa) of the 3,3-difluoroazetidine scaffold, as demonstrated in the Melnykov et al. panel [1], increases the fraction of uncharged species at physiological pH, which correlates with improved passive blood-brain barrier permeability. Combined with the conformational restriction and low molecular weight (107.10 g/mol free base) of this scaffold, it is suited for fragment-based CNS drug discovery where physicochemical efficiency metrics (e.g., LLE, LE) are critical selection criteria.

Covalent Inhibitor and Prodrug Design Exploiting Ring Strain

The high ring strain energy of the azetidine ring (27.7 kcal/mol [1]) renders (2S)-3,3-difluoro-2-methyl-azetidine an attractive building block for targeted covalent inhibitors or enzyme-activated prodrugs where controlled ring-opening releases the active species. This reactivity profile provides a unique design element absent in pyrrolidine or piperidine analogs, making the compound a first-choice intermediate for medicinal chemists developing mechanism-based inhibitors.

Multi-Gram Scale-Up Enabled by High-Yielding Microwave Protocols

The demonstrated >90% yield at 50 mmol scale using microwave-assisted cyclocondensation on basic alumina [1] supports the compound's feasibility for gram-to-kilogram procurement. Research groups planning structure-activity relationship (SAR) expansion beyond the lead generation phase can rely on this synthetic robustness to avoid supply interruptions, a common failure point with less scalable heterocyclic building blocks.

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